8-(Di-tert-butylphosphinooxy)quinoline is a chemical compound characterized by its unique quinoline structure modified with a di-tert-butylphosphinooxy group. This compound has garnered attention in the field of organometallic chemistry, particularly as a ligand in palladium-catalyzed reactions. The compound is classified under quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The chemical structure of 8-(Di-tert-butylphosphinooxy)quinoline can be represented by the molecular formula and has a molecular weight of approximately 289.35 g/mol. Its synthesis and properties have been documented in various scientific publications, highlighting its role as a ligand in palladium-catalyzed reactions such as the Buchwald-Hartwig cross-coupling reaction, Heck reaction, and Suzuki-Miyaura coupling reaction .
The synthesis of 8-(Di-tert-butylphosphinooxy)quinoline typically involves several steps:
The molecular structure of 8-(Di-tert-butylphosphinooxy)quinoline features a quinoline ring system substituted at the 8-position with a di-tert-butylphosphinooxy group. The structural representation can be depicted using SMILES notation: CC(C)(C)P(Oc1cccc2cccnc12)C(C)(C)C
. The compound exhibits specific geometric and electronic properties that are crucial for its function as a ligand in catalytic reactions .
The optimized geometric structures of palladium complexes involving this ligand have been studied using computational methods, revealing insights into bond lengths, angles, and electronic configurations that influence reactivity .
8-(Di-tert-butylphosphinooxy)quinoline participates in several key chemical reactions:
These reactions highlight the versatility of 8-(Di-tert-butylphosphinooxy)quinoline in synthetic organic chemistry.
The mechanism by which 8-(Di-tert-butylphosphinooxy)quinoline functions as a ligand involves coordination to palladium centers, facilitating oxidative addition and subsequent reductive elimination steps that are characteristic of palladium-catalyzed transformations. The electron-donating properties of the phosphino group enhance the reactivity of palladium complexes, allowing for efficient coupling processes .
8-(Di-tert-butylphosphinooxy)quinoline finds extensive applications in:
The compound's diverse applications underline its importance in both academic research and industrial processes.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 85815-37-8
CAS No.: 946349-58-2